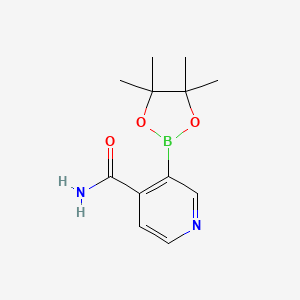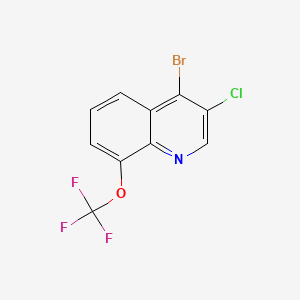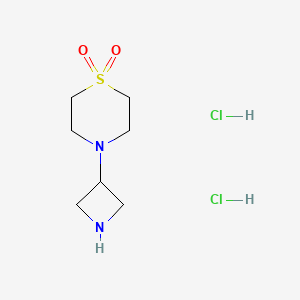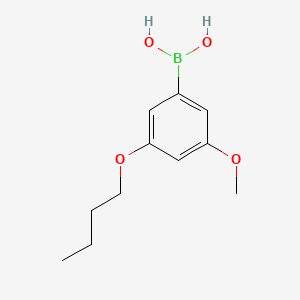![molecular formula C38H24N6O2 B596204 BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 CAS No. 1219827-28-7](/img/no-structure.png)
BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 is a chemical compound with the molecular formula C38H24N6O2 . It is also known by its synonyms: BP-OXD-BPY; 6,6’-Bis(5-[1,1’-biphenyl]-3-yl-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine .
Molecular Structure Analysis
The molecular structure of BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 consists of two bipyridyl oxadiazole units attached to a benzene ring . The molecular weight of the compound is 596.64 g/mole .Physical And Chemical Properties Analysis
BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 has a UV absorption at 319 nm (in THF) and photoluminescence at 372 nm (in THF) . The compound has a high thermal stability with a TGA (Thermogravimetric Analysis) value of >350 °C (0.5% weight loss) .Wissenschaftliche Forschungsanwendungen
Photodetector Enhancements
The compound l,3-bis [2-(2,20-bipyridin-6-yl)-1,3,4-oxadiazol-5-yl]-benzene (Bpy-OXD) has been utilized in the development of GaN metal–insulator-semiconductor (MIS) photodetectors (PDs). These PDs, incorporating Bpy-OXD insulating layers, show significant improvements in dark current and photocurrent ratios, demonstrating the compound's potential in enhancing photodetector efficiency and performance (Chin-Hsiang Chen, Ming-Han Yang, & Wei-Chi Lin, 2014).
Organic Photovoltaics Applications
Bpy-OXD-related compounds have found applications in the synthesis of π-conjugated polymers, which are integral to organic photovoltaic (OPV) devices. These polymers, designed with oxadiazole (OXD) or thiadiazole (TD) units, demonstrate high open-circuit voltage (Voc) values and improved field-effect transistor (FET) mobilities, indicating their significance in enhancing OPV performance and efficiency (Tomoya Higashihara, Hung‐Chin Wu, Tetsunari Mizobe, Chien Lu, M. Ueda, & Wen‐Chang Chen, 2012).
Organic Light-Emitting Diodes (OLEDs) Enhancement
The synthesis and implementation of bis(1,3,4-oxadiazole) systems, like PDPyDP, in OLEDs using MEH−PPV as the emissive material have shown improvements in device efficiency. These materials act effectively as electron-injection/hole-blocking layers, significantly enhancing the efficiency of bilayer OLEDs compared to single-layer devices. This advancement underscores the potential of Bpy-OXD derivatives in developing more efficient OLEDs (Changsheng Wang, G. Jung, Y. Hua, C. Pearson, M. Bryce, M. Petty, A. Batsanov, A. Goeta, & J. Howard, 2001).
Electrophosphorescence Efficiency
In electrophosphorescent red OLEDs, the use of a thin Bpy-OXD layer as a cleaving layer has significantly increased luminance and current efficiency. This improvement is attributed to the balanced carrier injection and enhanced exciton utilization rate in double emitting layers, highlighting Bpy-OXD's role in developing high-efficiency electrophosphorescent devices (Chin-Hsiang Chen, Kuo-Run Wang, Yu-Hsuan Tsai, Shuo-Fu Yen, Peng-Yin Su, & Chung-Fu Cheng, 2011).
Zukünftige Richtungen
BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 is used in the field of Organic Light-Emitting Diode (OLED) materials . It has excellent electron accepting, electron transporting, and hole blocking abilities . It can be used with electron donating materials to create highly efficient OLED devices . The future directions of this compound could be in the development of more efficient and durable OLED devices.
Eigenschaften
CAS-Nummer |
1219827-28-7 |
|---|---|
Produktname |
BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 |
Molekularformel |
C38H24N6O2 |
Molekulargewicht |
596.65 |
IUPAC-Name |
2-(4-phenylphenyl)-5-[6-[6-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N6O2/c1-3-9-25(10-4-1)27-17-21-29(22-18-27)35-41-43-37(45-35)33-15-7-13-31(39-33)32-14-8-16-34(40-32)38-44-42-36(46-38)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H |
InChI-Schlüssel |
GTPNJFWMUYHPEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)
![7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B596125.png)
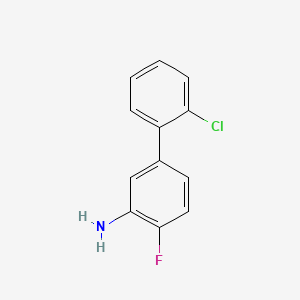
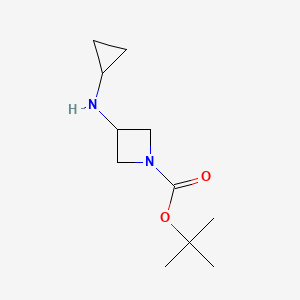
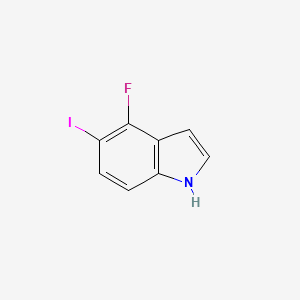
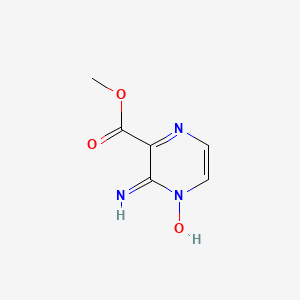
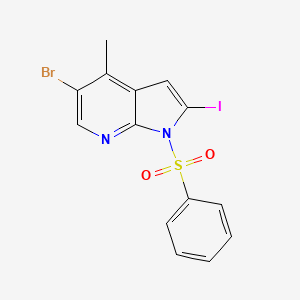
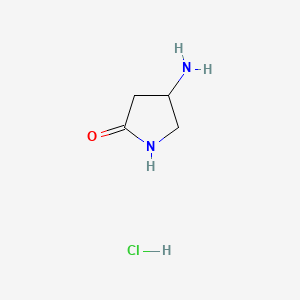
![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)
